CJ-15208

Description

Historical Perspectives on Macrocyclic Peptides in Chemical Biology

Macrocyclic peptides, characterized by a cyclic structure of at least twelve atoms, represent a class of molecules that bridge the gap between small molecules and larger biologics like antibodies. nih.gov Historically, nature has been the primary source of these compounds, yielding important drugs such as the immunosuppressant cyclosporine and the antibiotic polymyxin (B74138) B. nih.gov

In chemical biology and drug discovery, macrocyclic peptides have garnered increasing interest due to their distinct advantages. drugtargetreview.comrsc.org Their constrained conformation often leads to higher receptor affinity, enhanced metabolic stability against proteases, and improved membrane permeability compared to their linear counterparts. nih.govdrugtargetreview.com These properties make them promising candidates for targeting challenging protein-protein interactions and other "undruggable" targets. drugtargetreview.com The evolution of synthetic techniques, including native chemical ligation and multicomponent reactions, has enabled the creation of diverse macrocyclic peptide libraries. rsc.orgacs.org Furthermore, the integration of macrocycles with technologies like DNA-encoded libraries (DELs) since the early 2000s has rapidly expanded the ability to discover novel, high-affinity ligands for a wide array of protein targets. nih.govrsc.org

Discovery of CJ-15208 as a Natural Product from Ctenomyces serratus ATCC15502

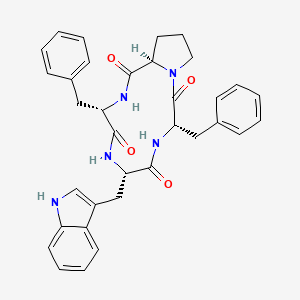

This compound was identified and isolated from the fermentation broth of the fungus Ctenomyces serratus strain ATCC15502. nih.govencyclopedia.pub Structural elucidation revealed it to be a novel cyclic tetrapeptide. nih.gov The molecule's architecture consists of four amino acid residues linked in a ring: one L-tryptophan, one D-proline, and two L-phenylalanine residues. nih.gov This specific composition, cyclo[Phe-D-Pro-Phe-Trp], distinguishes it from endogenous opioid peptides and other known opioid receptor ligands, presenting a new scaffold for medicinal chemistry exploration. mdpi.com

Significance of this compound as a Kappa Opioid Receptor Antagonist and its Related Ligands

The primary significance of this compound in pharmacology lies in its activity as a selective kappa opioid receptor (KOR) antagonist. nih.govufl.edu Initial in vitro binding assays demonstrated its preferential affinity for the KOR over the mu (MOR) and delta (DOR) opioid receptors. nih.govencyclopedia.pub Functional assays confirmed its antagonist properties, showing it could counter the effects of a KOR agonist. nih.govmdpi.com

The discovery of this compound spurred extensive structure-activity relationship (SAR) studies, leading to the synthesis and evaluation of numerous related ligands and analogs. ufl.edu A key early modification was the synthesis of its stereoisomer, [D-Trp]CJ-15,208, where the L-tryptophan is replaced by D-tryptophan. ufl.edumdpi.com While both isomers bind to the KOR with similar affinity, they exhibit distinct in vivo activity profiles. ufl.edu The natural L-Trp isomer (this compound) surprisingly showed antinociceptive (agonist) activity initially, followed by KOR antagonism, whereas the D-Trp isomer behaved as a more straightforward KOR antagonist. ufl.edumdpi.com

Further research explored the roles of the other amino acid residues. Alanine (B10760859) scanning, where phenylalanine residues were replaced by alanine, revealed that these modifications could shift the activity profile, with some analogs displaying potent MOR agonist activity alongside KOR antagonism. nih.gov Altering the stereochemistry of the phenylalanine residues also produced analogs with varied multifunctional opioid activities, including in one case, the introduction of DOR antagonism. mdpi.com These findings highlight the compound's role as a versatile template for developing ligands with complex, tailored pharmacological profiles. ufl.edu

Table 1: Opioid Receptor Binding Affinities of this compound and a Key Analog This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the receptor. A lower IC50 value corresponds to a higher binding affinity.

| Compound | κ-Opioid Receptor (KOR) IC50 (nM) | μ-Opioid Receptor (MOR) IC50 (nM) | δ-Opioid Receptor (DOR) IC50 (nM) | Source(s) |

| This compound | 47 | 260 | 2,600 | nih.gov, mdpi.com, encyclopedia.pub |

| [D-Trp]CJ-15,208 | 3.8 (Kᵢ) | 30 (Kᵢ) | >1000 (Kᵢ) | acs.org |

Overview of Research Methodologies Employed in Chemical Probe Elucidation

The characterization of this compound and its analogs as chemical probes relies on a suite of established research methodologies designed to determine a molecule's mechanism of action and target engagement. These approaches can be broadly categorized. mdpi.com

Target-Based and Phenotypic Screening: The initial discovery of bioactive molecules often involves either target-based approaches, where compounds are screened against a known protein of interest, or phenotypic screens, which identify molecules that produce a desired effect in a cellular or animal model without prior knowledge of the target. mdpi.com this compound was found through a target-based approach screening for opioid receptor binding inhibitors. nih.gov

In Vitro Assays: To define a probe's activity, researchers use various in vitro assays. Radioligand competition binding assays are fundamental for determining the affinity (e.g., Kᵢ or IC50 values) of a compound for its receptor targets. mdpi.com Functional assays, such as the [³⁵S]GTPγS binding assay, are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring the receptor's downstream signaling activity. mdpi.comacs.org

Chemical Proteomics and Label-Free Approaches: To identify the cellular targets of a probe and assess its selectivity, several advanced techniques are employed. Label-based methods like photoaffinity labeling (PAL) involve modifying the probe with a photoreactive group to covalently link it to its binding partners in a cellular environment, which can then be identified by mass spectrometry. researchgate.net Activity-based protein profiling (ABPP) uses tagged ligands that bind to the active sites of entire enzyme families to profile a probe's engagement and selectivity. mdpi.comnih.gov Additionally, label-free methods, such as those based on mass spectrometry or CRISPR/Cas9 gene editing, can be used to identify targets without chemically altering the probe. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZJWWQFOGQPRY-GCXHJFECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analog Development of Cj 15208

Strategies for Total Synthesis of CJ-15208

The total synthesis of this compound and its isomers has been a key focus, as chemical synthesis is essential for confirming the structure of the natural product and for producing analogs. nih.gov The primary challenge in synthesizing cyclic tetrapeptides lies in the constrained 12-membered ring structure, which can make the final cyclization step difficult and prone to side reactions like dimerization. nih.gov

The synthesis of this compound typically employs a hybrid strategy that begins with the solid-phase peptide synthesis (SPPS) of the linear tetrapeptide precursor. mdpi.com Researchers have successfully used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for this process. nih.gov

The linear sequences are commonly assembled on a 2-chlorotrityl chloride resin. mdpi.commdpi.com This resin is advantageous because it allows for the attachment of the first amino acid under mild conditions and minimizes the risk of diketopiperazine formation, a common side reaction involving the first two amino acids. mdpi.com The synthesis involves standard protocols of coupling Fmoc-protected amino acids and subsequent deprotection to build the peptide chain sequentially. nih.gov For the synthesis of this compound, a linear precursor with the sequence Phe-D-Pro-Phe-Trp was chosen, as molecular modeling suggested this sequence would favor a conformation amenable to cyclization. mdpi.comnih.gov

Once the linear precursor is synthesized and cleaved from the solid support, the critical head-to-tail cyclization is performed in the solution phase. mdpi.com This step is notoriously challenging due to the propensity of the linear peptide to undergo intermolecular reactions, leading to the formation of cyclic octapeptide dimers or higher-order polymers, rather than the desired cyclic tetrapeptide. nih.gov

To overcome this, the cyclization is carried out under highly dilute conditions. nih.gov The crude linear peptide, dissolved in a solvent such as N,N-dimethylformamide (DMF), is added dropwise over several hours using a syringe pump to a large volume of DMF containing the coupling reagents. nih.govmdpi.com This slow addition maintains a low concentration of the linear peptide, favoring the intramolecular cyclization reaction. nih.gov

The choice of coupling reagent is also critical for an efficient reaction. The azabenzotriazole-derived uronium reagent HATU (2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a base like N,N-diisopropylethylamine (DIEA), has proven effective for this transformation. nih.govmdpi.com Optimization of these conditions—including concentration, rate of addition, and equivalents of reagents—has been crucial to maximize the yield of the monomeric cyclic product, this compound. nih.gov

When this compound was first isolated, the stereochemistry of the tryptophan (Trp) residue could not be definitively determined. nih.gov This ambiguity necessitated the synthesis of both possible isomers: cyclo[Phe-D-Pro-Phe-L-Trp] and cyclo[Phe-D-Pro-Phe-D-Trp]. nih.gov Upon successful synthesis, a comparison of the optical rotation of the synthetic L-Trp isomer with that of the natural product confirmed that the natural this compound contains L-Tryptophan. nih.gov

Interestingly, both the L-Trp and D-Trp isomers were found to exhibit nanomolar affinity for the kappa opioid receptor (KOR), making both valuable leads for further modification. nih.gov Subsequent research has also focused on synthesizing various stereoisomers involving the phenylalanine (Phe) residues. By systematically replacing the L-Phe residues at positions 1 and 3 with D-Phe, researchers have created a series of analogs to meticulously explore the impact of stereochemistry on the opioid activity profile. mdpi.com This systematic synthesis of isomers is fundamental to understanding the precise three-dimensional structure required for receptor interaction. mdpi.com

Solution-Phase Cyclization Techniques and Optimization

Design and Synthesis of Structurally Modified Analogs

The development of this compound analogs is driven by the need to improve its pharmacological properties, such as receptor affinity, selectivity, and metabolic stability, and to elucidate the key structural features responsible for its activity. 5z.com

The design of peptide-based ligands like this compound analogs is guided by principles of medicinal chemistry aimed at understanding and optimizing ligand-receptor interactions. A primary goal is to modulate activity across the different opioid receptor types (mu, delta, and kappa). For this compound, which shows KOR antagonism, modifications are designed to either enhance this antagonism or introduce agonism or antagonism at other receptors. mdpi.commdpi.com

Another key principle is the improvement of drug-like properties. While cyclization inherently increases metabolic stability compared to linear peptides, further modifications can be introduced to block sites of metabolism by cytochrome P450 enzymes. 5z.comacs.org Rational design also involves probing the role of each amino acid residue. This is often done through systematic substitutions (e.g., an alanine (B10760859) scan) or by introducing non-natural amino acids to explore the steric, electronic, and conformational requirements of the pharmacophore. 5z.comunibo.it

Specific modifications to the aromatic residues, Phenylalanine and Tryptophan, have yielded significant insights into the SAR of this compound.

Tryptophan Modifications: The Trp residue has been a major focus of modification. To probe the importance of the indole (B1671886) ring system, Trp was replaced with other aromatic amino acids like benzothienylalanine (Bta) and the regioisomers of naphthylalanine (Nal). mdpi.com These substitutions explore the contribution of the indole NH group and the influence of different aromatic ring systems (6/5 vs. 6/6). mdpi.com The synthesis of these analogs follows the same general strategy of solid-phase synthesis followed by solution-phase cyclization. mdpi.comnih.gov

These modifications led to significant changes in receptor affinity. For instance, substituting Trp in this compound with Bta or Nal(1') increased mu opioid receptor (MOR) affinity, while substitutions for D-Trp in the corresponding isomer generally increased both KOR and MOR affinity. mdpi.comnih.gov Unexpectedly, the [Nal(2′)⁴]this compound analog lost KOR antagonism but gained significant delta opioid receptor (DOR) antagonism. mdpi.com

Opioid Receptor Affinities of Tryptophan Analogs

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |

|---|---|---|---|

| CJ-15,208 | 21.2 | 260 | >10,000 |

| [Bta⁴]CJ-15,208 | 41.6 | 63.3 | >10,000 |

| [Nal(1′)⁴]CJ-15,208 | 104 | 51.5 | >10,000 |

| [Nal(2′)⁴]CJ-15,208 | >250 | 338 | >10,000 |

| [D-Trp]CJ-15,208 | 46.9 | 1000 | >10,000 |

| [D-Bta⁴]CJ-15,208 | 43.1 | 55.4 | >10,000 |

| [D-Nal(1′)⁴]CJ-15,208 | 12.0 | 250 | >10,000 |

| [D-Nal(2′)⁴]CJ-15,208 | 24.1 | 134 | >10,000 |

Data sourced from Scherrer et al., 2023. mdpi.com

Phenylalanine Modifications: The stereochemistry of the Phe residues has also been explored. A series of analogs were synthesized where the L-Phe at position 1 and/or position 3 was replaced with D-Phe in both the CJ-15,208 and [D-Trp]CJ-15,208 parent structures. mdpi.com These changes dramatically impacted receptor affinity. Generally, introducing D-Phe residues greatly reduced affinity for both KOR and MOR compared to the parent peptides. mdpi.com Only the analogs with a D-Phe substitution at position 3 retained sub-micromolar affinity for KOR, highlighting the critical role of the stereochemistry at these positions for receptor binding. mdpi.com

Opioid Receptor Affinities of Phenylalanine Stereoisomers

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |

|---|---|---|---|

| CJ-15,208 | 21.2 | 260 | >10,000 |

| cyclo[D-Phe-D-Pro-Phe-Trp] | >10,000 | >10,000 | >10,000 |

| cyclo[Phe-D-Pro-D-Phe-Trp] | 348 | 1580 | >10,000 |

| [D-Trp]CJ-15,208 | 46.9 | 1000 | >10,000 |

| cyclo[D-Phe-D-Pro-Phe-D-Trp] | 1230 | 1290 | >10,000 |

| cyclo[Phe-D-Pro-D-Phe-D-Trp] | 358 | 1080 | >10,000 |

Data sourced from Eans et al., 2015. mdpi.com

Macrocyclic Ring System Modifications and Constrained Analogs

The synthesis of this compound and its analogs typically involves a combination of solid-phase peptide synthesis (SPPS) to create a linear precursor, followed by a solution-phase cyclization to form the macrocyclic structure. acs.orgmdpi.comjst.go.jpmdpi.com This strategy has been instrumental in exploring the structure-activity relationships (SAR) of this peptide class.

A key challenge in the synthesis of cyclic tetrapeptides like this compound is the inherent strain of the 12-membered ring, which can make cyclization difficult. nih.gov The choice of the linear precursor sequence is critical, as some sequences may favor the formation of the desired cyclic tetrapeptide while others may lead to dimerization and the formation of cyclic octapeptides. nih.gov To facilitate the crucial cyclization step, linear sequences are often designed to include a turn-inducing residue, such as D-Proline, in the middle of the peptide chain. acs.org The use of 2-chlorotrityl chloride resin in the solid-phase synthesis is also a strategic choice to minimize the formation of undesirable diketopiperazines. acs.org

Modifications to the Macrocyclic Ring System:

Research has extended beyond simple amino acid substitutions to include modifications of the macrocyclic ring itself. One notable approach has been the enlargement of the macrocycle. By replacing the Phenylalanine at position 1 with β-Alanine or γ-Aminobutyric acid (GABA), researchers have successfully created analogs with larger ring systems. unibo.it This alteration of the backbone structure has been shown to significantly impact the resulting compound's receptor affinity and selectivity. acs.orgunibo.it For instance, enlarging the macrocycle has led to the development of a potent µ-agonist and a δ-antagonist with low nanomolar affinity. acs.org

Development of Constrained Analogs:

A primary strategy for developing constrained analogs of this compound has been the systematic substitution of its constituent amino acids. These substitutions serve to probe the conformational requirements for receptor binding and can significantly alter the pharmacological profile of the parent compound.

Stereoisomeric Analogs: The stereochemistry of the amino acid residues plays a pivotal role in the biological activity of this compound. The synthesis of various stereoisomers, particularly of the Phenylalanine and Tryptophan residues, has been a major focus. acs.orgnih.gov For example, the natural product, which contains L-Tryptophan, and its D-Tryptophan isomer both exhibit nanomolar affinity for the kappa-opioid receptor (KOR), yet they display distinct in vivo activity profiles. nih.govufl.edu The natural L-Trp isomer shows antinociceptive effects, while the D-Trp isomer acts primarily as a KOR antagonist. ufl.edu Further studies on Phenylalanine stereoisomers have revealed that these changes can lead to compounds with varied contributions from multiple opioid receptors and, in some cases, a lack of significant respiratory effects. acs.org

Alanine Scanning: Alanine scanning, where individual amino acid residues are replaced by Alanine, has been employed to understand the contribution of each residue to the peptide's activity. Substitution of Alanine at different positions in the [D-Trp]this compound analog resulted in compounds with increased antinociceptive activity, suggesting that the original residues are not strictly essential for activity but rather modulate the pharmacological profile. nih.gov

Aromatic Residue Substitution: The aromatic residues, Phenylalanine and Tryptophan, are critical for the opioid receptor activity of this compound. Analogs have been synthesized with substitutions at these positions to explore the impact of different aromatic moieties. For instance, Tryptophan has been replaced with other aromatic amino acids such as 1-naphthylalanine (Nal(1')), 2-naphthylalanine (Nal(2')), and benzothienylalanine (Bta). mdpi.comuniud.it These modifications have led to significant shifts in receptor affinity and function. While KOR antagonism was often lost, some substitutions introduced significant delta-opioid receptor (DOR) antagonism. uniud.it

The following table summarizes the opioid receptor affinities for a selection of this compound analogs with modifications to the macrocyclic ring and constrained substitutions.

| Compound Name | Modification | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) |

| This compound | cyclo[Phe-D-Pro-Phe-Trp] | 21.2 | - | >1000 |

| [D-Trp]this compound | cyclo[Phe-D-Pro-Phe-D-Trp] | 46.9 | - | >1000 |

| [Bta⁴]this compound | Trp⁴ → Bta⁴ | 42 | 110 | >10000 |

| [Nal(1’)⁴]this compound | Trp⁴ → Nal(1’)⁴ | 210 | 97 | >10000 |

| [D-Bta⁴]this compound | D-Trp⁴ → D-Bta⁴ | 9.7 | 120 | >10000 |

| [D-Nal(2’)⁴]this compound | D-Trp⁴ → D-Nal(2’)⁴ | 36 | 130 | >10000 |

Data sourced from multiple studies. mdpi.comnih.govuniud.it Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity. MOR and DOR affinities for the parent compounds were not always reported in the cited sources under the same conditions.

These synthetic efforts highlight the plasticity of the this compound scaffold, allowing for the generation of a diverse range of analogs with tailored pharmacological properties through modifications to the macrocyclic ring and the introduction of conformational constraints.

Molecular Mechanism of Action of Cj 15208 at Opioid Receptors

Ligand-Receptor Binding Kinetics and Thermodynamics

The initial interaction between a ligand and its receptor is a critical determinant of its pharmacological profile. For CJ-15208, this has been characterized through extensive binding assays to determine its affinity and selectivity for the different opioid receptor subtypes.

Affinity and Selectivity Profiling at Kappa, Mu, and Delta Opioid Receptors

This compound demonstrates a clear preference for the kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. jst.go.jpnih.gov Initial studies reported IC₅₀ values of 47 nM for the KOR, 260 nM for the MOR, and 2,600 nM for the DOR, establishing it as a selective KOR binding inhibitor. jst.go.jpacs.org This selectivity indicates that this compound has a higher binding affinity for the kappa receptor, suggesting that its primary pharmacological effects are mediated through this subtype.

Further studies have confirmed this preference. The L-Trp and D-Trp isomers of this compound, for instance, both show similar affinity and selectivity for kappa receptors, with Kᵢ values in the range of 30–35 nM. nih.gov In contrast, analogs where the Phenylalanine (Phe) residues are substituted with their D-stereoisomers generally exhibit a significant reduction in affinity for both KOR and MOR. mdpi.comresearchgate.net All analogs, much like the parent compound, consistently show low, typically micromolar, affinity for the DOR. mdpi.com This mixed affinity profile, with a clear preference for KOR, is a defining characteristic of the this compound scaffold. acs.orgunibo.it

Binding Affinity of this compound at Opioid Receptors

| Receptor | Binding Affinity (IC₅₀, nM) | Reference |

|---|---|---|

| Kappa (κ) | 47 | jst.go.jpnih.govacs.org |

| Mu (μ) | 260 | jst.go.jpnih.govacs.org |

| Delta (δ) | 2600 | jst.go.jpnih.govacs.org |

Radioligand Competition Binding Assays

The affinity and selectivity of this compound and its analogs are determined using radioligand competition binding assays. mdpi.comnih.gov In these experiments, the compound's ability to displace a specific, high-affinity radiolabeled ligand from the kappa, mu, and delta receptors is measured. acs.org For instance, the affinity at KOR is often determined in competition with radioligands like [³H]U69,593. acs.org The concentration of this compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value) is determined and often converted to an inhibition constant (Kᵢ) to reflect the compound's binding affinity.

These assays have been fundamental in characterizing the structure-activity relationships of the this compound series of peptides. mdpi.comresearchgate.net The data consistently show that this compound preferentially binds to kappa opioid receptors. nih.gov Stereoisomers of this compound have also been evaluated using these assays, revealing that changes in the stereochemistry of the amino acid residues can dramatically alter binding affinity at KOR and MOR, while affinity for DOR generally remains negligible. mdpi.comnih.gov

Receptor Coupling and Intracellular Signaling Modulation

Upon binding, a ligand can either activate a receptor (agonism) or block its activation by an endogenous or exogenous agonist (antagonism). The functional activity of this compound has been elucidated through assays that measure its impact on G-protein coupling and subsequent intracellular signaling cascades.

G-Protein Coupled Receptor (GPCR) Activation and Inhibition

Opioid receptors are a classic example of G-protein coupled receptors (GPCRs). scielo.org.mx Ligand binding to a GPCR initiates a conformational change that allows the receptor to interact with and activate intracellular G-proteins, which in turn modulate the activity of effector enzymes and ion channels. haematologica.org

Studies have shown that this compound functions as a KOR antagonist. jst.go.jpnih.gov This means that while it binds to the KOR, it does not induce the conformational change necessary for G-protein activation. Instead, it occupies the binding site and prevents KOR agonists, such as asimadoline (B1665285), from binding and initiating a signal. jst.go.jpnih.gov In an electrically-stimulated twitch response assay of the rabbit vas deferens, this compound was shown to reverse the suppression caused by the KOR agonist asimadoline, confirming its antagonist properties. jst.go.jpnih.gov The D-Trp isomer of this compound also demonstrates KOR antagonist activity. nih.gov This inhibitory action at the receptor level is the primary molecular mechanism for its observed pharmacological effects.

Functional Assays (e.g., [35S]GTPγS binding, cAMP modulation)

The functional activity of this compound as an antagonist has been confirmed using in vitro functional assays, most notably the [³⁵S]GTPγS binding assay. nih.govmdpi.com This assay measures the direct coupling of the G-protein to the receptor upon agonist stimulation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

In these assays, this compound and its D-Trp isomer did not show any appreciable efficacy for stimulating [³⁵S]GTPγS binding at either the KOR or MOR when screened at concentrations up to 10 μM. mdpi.com This lack of G-protein activation is the hallmark of a neutral antagonist. nih.gov Furthermore, these compounds can inhibit the stimulation of [³⁵S]GTPγS binding induced by a known KOR agonist, providing direct evidence of their antagonist function at the G-protein level. nih.gov

The downstream signaling of opioid receptors, particularly KOR, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govacs.org While direct cAMP modulation data for this compound itself is less prominent, studies on related analogs utilize cAMP assays to assess functional activity. acs.orgmdpi.com For an antagonist like this compound, it would be expected to block the ability of a KOR agonist to inhibit forskolin-stimulated cAMP production. nih.gov

Functional Activity of this compound

| Assay | Receptor | Observed Activity | Reference |

|---|---|---|---|

| [³⁵S]GTPγS Binding | Kappa (κ) | Antagonist; no stimulation of binding | nih.govmdpi.com |

| Rabbit Vas Deferens | Kappa (κ) | Antagonist; reversed agonist (asimadoline) effect | jst.go.jpnih.gov |

Beta-Arrestin Recruitment and Biased Agonism/Antagonism

The interaction of this compound with opioid receptors presents a nuanced profile that deviates from simple agonism or antagonism, suggesting a more complex mechanism involving biased signaling. G protein-coupled receptors (GPCRs), such as opioid receptors, signal through two primary pathways: the G protein-mediated pathway, associated with the primary therapeutic effects like analgesia, and the β-arrestin pathway, which is often linked to receptor desensitization, internalization, and certain adverse effects. researchgate.netnih.govuniprot.org Ligands that preferentially activate one pathway over the other are known as "biased agonists." researchgate.netnih.gov

Initially, this compound, a cyclic tetrapeptide isolated from the fungus Ctenomyces serratus, was identified as a selective kappa opioid receptor (KOR) antagonist based on in vitro functional assays. mdpi.commedkoo.com For instance, it was shown to be a selective binding inhibitor for the KOR and to antagonize the effects of a KOR agonist in a rabbit vas deferens assay. mdpi.commedkoo.com Subsequent in vitro studies using [³⁵S]GTPγS binding assays, which measure G-protein activation, further confirmed the KOR antagonist activity of both this compound and its D-Trp stereoisomer. nih.govresearchgate.net

However, the in vivo profile of this compound is more complex. Unexpectedly, when administered in animal models, the natural L-Trp form of this compound exhibited robust antinociceptive (pain-relieving) effects, which is characteristic of agonist activity. ufl.eduacs.org This was followed by a period where KOR antagonism became evident. ufl.edu This dual agonist/antagonist profile in a living system, contrasting with its purely antagonist profile in vitro, suggests a complex pharmacological activity. This could be due to factors such as metabolism into active compounds or a form of biased signaling not fully captured by standard in vitro tests.

While direct studies measuring β-arrestin-2 recruitment specifically by this compound are not extensively documented in the available literature, the field has heavily pursued the concept of G protein bias in its analogues. researchgate.net The development of LOR17, a minimalist analogue of this compound, highlights this direction. LOR17 was found to be a potent and highly selective KOR agonist that is strongly G protein-biased, meaning it activates the G protein pathway with minimal to no recruitment of β-arrestin 2. researchgate.netmdpi.com This functional selectivity is believed to contribute to its ability to produce analgesia without the adverse effects typically associated with non-biased KOR agonists. researchgate.netmdpi.com The success of analogues like LOR17 underscores the therapeutic potential of modulating the G protein/β-arrestin bias, a principle that may retroactively help explain the complex in vivo activity of the parent compound, this compound.

Table 1: In Vitro Opioid Receptor Binding Affinities of this compound and its Stereoisomer

| Compound | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Reference |

|---|---|---|---|---|

| CJ-15,208 | 47 | 260 | 2600 | mdpi.com |

| [D-Trp]CJ-15,208 | ~350 | ~350 | >1000 | mdpi.com |

Receptor Conformational Dynamics Induced by this compound Interaction

The binding of a ligand to a G protein-coupled receptor induces specific conformational changes in the receptor's three-dimensional structure, which in turn dictates the downstream signaling cascade. nih.gov The specific shape the receptor adopts determines whether it will activate G proteins, recruit β-arrestins, or remain inactive. Biased ligands are thought to stabilize unique receptor conformations distinct from those stabilized by unbiased agonists. nih.gov

While high-resolution crystal structures of this compound bound to an opioid receptor are not available, significant insights can be drawn from structure-activity relationship (SAR) studies of its various stereoisomers. Research has shown that altering the stereochemistry of the phenylalanine (Phe) and tryptophan (Trp) residues within the this compound macrocycle leads to dramatically different opioid activity profiles. researchgate.netmdpi.com For example, the natural compound this compound (cyclo[Phe-D-Pro-Phe-Trp]) and its isomer cyclo[Phe-D-Pro-Phe-D-Trp] exhibit different in vivo effects, with the former showing agonist activity while the latter acts as an antagonist. ufl.edumdpi.com

These findings strongly suggest that the precise three-dimensional geometry of the peptide is critical for its interaction with the receptor. researchgate.net Each stereoisomer, by presenting its pharmacophoric elements in a unique spatial arrangement, likely stabilizes a different conformation of the KOR. The observation that all stereoisomers retain some level of KOR agonist activity in vivo, regardless of residue stereochemistry, while KOR antagonism was only retained by one specific isomer, highlights the sensitivity of the receptor to the ligand's shape. mdpi.com The different binding profiles and functional outcomes displayed by these closely related compounds are plausibly correlated to the alternative secondary structures and consequent 3D geometries of each peptide, which in turn dictate the specific conformational state they induce upon binding to the opioid receptor. researchgate.net

Investigating Allosteric versus Orthosteric Binding Mechanisms

GPCRs possess a primary binding site, known as the orthosteric site, where endogenous ligands bind. They can also have one or more secondary, topographically distinct sites called allosteric sites. uniprot.org Ligands that bind to the orthosteric site are termed orthosteric, while those that bind to an allosteric site are known as allosteric modulators. uniprot.org

The available evidence suggests that this compound acts as an orthosteric ligand. This is supported by several lines of investigation:

Competitive Binding: this compound has been consistently evaluated in competitive radioligand binding assays, where it competes with known orthosteric radioligands for binding to the receptor. researchgate.netmdpi.com Its ability to displace these ligands indicates that it occupies the same or an overlapping binding site.

Functional Antagonism: In its initial characterization, this compound was shown to be a functional antagonist of the KOR agonist asimadoline. mdpi.commedkoo.com This type of competitive antagonism, where the antagonist directly blocks the action of the agonist, is a hallmark of orthosteric interaction.

SAR Studies: Structure-activity relationship studies of this compound and its analogues have focused on modifications to the peptide's core structure, consistent with optimizing interactions within the highly conserved orthosteric pocket of opioid receptors.

While the data points towards an orthosteric binding mechanism for this compound, it is noteworthy that studies on some of its more distant derivatives have suggested the possibility of allosteric interactions. For instance, a novel cyclotetrapeptide derived from the this compound scaffold was observed to not fully displace a KOR radioligand, hinting at a potential allosteric binding mode for that specific analogue. However, for this compound itself, the primary mechanism of action described in the literature is consistent with binding at the orthosteric site.

Pharmacological Characterization of Cj 15208 in Preclinical Research Models

In Vitro and Ex Vivo Tissue Assays

Electrically-Stimulated Isolated Tissue Preparations (e.g., Rabbit Vas Deferens, Guinea-Pig Ileum)

The initial characterization of CJ-15208, a cyclic tetrapeptide isolated from the fungus Ctenomyces serratus, identified it as a kappa opioid receptor (KOR) antagonist. mdpi.comjst.go.jpnih.gov In an electrically-stimulated rabbit vas deferens preparation, this compound demonstrated its antagonist properties by counteracting the suppressive effects of the KOR agonist asimadoline (B1665285). jst.go.jpnih.govmedkoo.comnih.govresearchgate.net The compound recovered the twitch response suppressed by asimadoline with an ED50 of 1.3 μM, providing functional evidence of its KOR antagonism. jst.go.jpnih.govmedkoo.comtargetmol.com This assay is a classic method for functionally assessing the activity of substances on smooth muscle contractions, which are modulated by various neurotransmitters and receptors, including opioid receptors. acs.orgdrnaitiktrivedi.comresearchgate.net While the rabbit vas deferens assay was pivotal in the initial description of this compound, studies have also utilized guinea-pig ileum preparations to characterize the broader opioid activity of related compounds. acs.orgmdpi-res.com

Cellular Functional Assays for Receptor Antagonism and Agonism

Cellular assays have been instrumental in delineating the specific receptor interaction profile of this compound and its analogs. Radioligand binding assays determined the affinity of this compound for the three main opioid receptor types: mu (MOR), delta (DOR), and kappa (KOR).

Initial binding studies revealed that this compound is a selective inhibitor for the KOR, with an IC50 value of 47 nM. jst.go.jpnih.govmedkoo.com Its affinity for MOR and DOR was significantly lower, with IC50 values of 260 nM and 2,600 nM, respectively. jst.go.jpnih.govmedkoo.com These findings highlight the compound's preference for the kappa receptor. The stereochemistry of the tryptophan residue within the peptide structure is crucial; both the L-Trp (the natural product) and D-Trp isomers bind to KOR with similar affinity. nih.govufl.edu However, stereoisomers with changes in the phenylalanine residues generally showed greatly reduced affinity for both KOR and MOR. mdpi.comresearchgate.net

Functional assays, such as the [³⁵S]GTPγS binding assay, have further clarified the activity of this compound. This assay measures G-protein activation following receptor binding, distinguishing between agonists and antagonists. sigmaaldrich.com In this assay, this compound and its D-Trp isomer did not show significant efficacy at the KOR or MOR, which is consistent with antagonist activity. nih.govmdpi.com Specifically, the D-Trp isomer of this compound demonstrated potent KOR antagonism in the [³⁵S]GTPγS binding assay. nih.gov

Table 1: Opioid Receptor Binding Affinities (IC₅₀) for this compound

| Receptor | IC₅₀ (nM) |

|---|---|

| Kappa (κ) Opioid | 47 |

| Mu (μ) Opioid | 260 |

| Delta (δ) Opioid | 2,600 |

Data sourced from references jst.go.jpnih.govmedkoo.com. This table shows the concentration of this compound required to inhibit 50% of radioligand binding to each opioid receptor type.

In Vivo Behavioral Pharmacology in Animal Models (e.g., Rodents)

Antinociceptive Activity Evaluation and Opioid Receptor Mediation (e.g., Warm-Water Tail-Withdrawal Assay)

In rodent models, the antinociceptive (pain-relieving) properties of this compound and its analogs have been extensively studied using the warm-water tail-withdrawal assay. mdpi.commdpi.comnih.gov This test measures the latency of a mouse to withdraw its tail from warm water, with an increase in latency indicating an antinociceptive effect. researchgate.net

This compound exhibits a complex profile, demonstrating both agonist (antinociceptive) and antagonist activities in vivo. acs.orgacs.orgresearchgate.net Following oral administration, it produces dose-dependent antinociception. acs.orgacs.orgresearchgate.net Studies with various analogs and receptor knockout mice have revealed that this antinociceptive effect can be mediated by multiple opioid receptors. mdpi.com For instance, the antinociception produced by some stereoisomers of this compound was found to be mediated by KOR, MOR, and DOR. mdpi.com In contrast, the D-Trp isomer, [D-Trp]this compound, shows only limited and short-duration antinociception mediated by KOR agonism. nih.govnih.gov

The primary in vivo activity of this compound and particularly its D-Trp isomer is KOR antagonism. nih.govnih.gov This is demonstrated by its ability to block the antinociceptive effects of KOR-selective agonists like U50,488. nih.govnih.gov5z.com Pretreatment with orally administered [D-Trp]this compound dose-dependently antagonized the antinociception induced by U50,488. nih.govnih.gov This provides strong evidence that the compound crosses the blood-brain barrier to act on central KORs. acs.orgacs.orgresearchgate.net

Modulation of Conditioned Place Preference (CPP) and Reinstatement of Drug-Seeking Behavior

The kappa opioid system is known to be involved in the negative affective states associated with stress and drug withdrawal, making KOR antagonists a subject of interest for treating substance use disorders. 5z.com The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of drugs and their ability to modulate drug-seeking behavior.

This compound and its analogs have been shown to prevent the reinstatement of drug-seeking behavior for substances like cocaine and morphine. mdpi.comnih.govacs.orgdntb.gov.ua In animals trained to associate a specific environment with a drug (e.g., cocaine), subsequent exposure to stress or a priming dose of the drug can reinstate the preference for that environment, modeling relapse. nih.gov Orally administered this compound was found to prevent both stress- and cocaine-induced reinstatement of extinguished cocaine-seeking behavior in a time- and dose-dependent manner. ufl.eduacs.orgacs.orgresearchgate.netdntb.gov.ua

Similarly, the [D-Trp]this compound isomer prevents stress-induced, but not cocaine-induced, reinstatement of cocaine CPP, consistent with its KOR antagonist activity. nih.govnih.gov Analogs of [D-Trp]this compound have also been shown to prevent the reinstatement of morphine-seeking behavior induced by stress. nih.gov5z.com Notably, certain stereoisomers of this compound did not produce either preference or aversion on their own in a CPP assay, suggesting a lack of intrinsic rewarding or aversive properties at the doses tested. mdpi.com

Central Nervous System (CNS) Penetration and Distribution Studies in Animal Models

The ability of a compound to cross the blood-brain barrier (BBB) and exert its effects on central targets is a key aspect of its pharmacological profile. Studies involving this compound and its analogues have demonstrated that these cyclic tetrapeptides can penetrate the CNS.

Oral administration of the D-Trp isomer of this compound in mice confirmed that it crosses the blood-brain barrier to antagonize centrally-located κ-opioid receptors (KORs). nih.gov This CNS penetration was verified through its ability to prevent the reinstatement of extinguished cocaine-seeking behavior, an effect mediated by central KORs, and was further confirmed by LC-MS/MS analysis of brain tissue. nih.gov In these studies, mice were orally administered [D-Trp]this compound, and after a set period, brains were perfused and isolated for analysis to quantify compound levels. nih.gov

Further research on a related cyclic tetrapeptide, referred to as "cyclodal," which shares structural similarities, also supports the brain-penetrating capabilities of this class of compounds. Following intravenous administration in mice, cyclodal was detected in the brain, with the maximum concentration observed 30 minutes post-administration. nih.gov The brain-to-plasma area under the curve (AUC) ratio for this related peptide was 1.72, indicating significant brain uptake. nih.gov While not data for this compound itself, these findings with a similar compound underscore the potential for this structural class to access the CNS.

The table below summarizes key findings related to the CNS penetration of this compound and a structurally related analogue.

| Compound | Administration Route | Animal Model | Key Finding | Citation |

| [D-Trp]this compound | Oral (p.o.) | Mouse | Verified to cross the blood-brain barrier and antagonize central KORs. | nih.gov |

| Cyclodal (analogue) | Intravenous (i.v.) | Mouse | Detected in brain with a brain/plasma AUC ratio of 1.72, indicating significant uptake. | nih.gov |

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Species

The therapeutic potential of a compound is also heavily influenced by its metabolic stability and pharmacokinetic properties, such as clearance and distribution.

While specific data on the in vitro metabolic stability of this compound in mouse liver microsomes is not detailed in the available literature, studies on closely related cyclic peptides provide valuable insights. For instance, the analogue "cyclodal" was shown to be highly stable when incubated in rat plasma at 37°C for up to 48 hours, a desirable property for a drug candidate. nih.gov Modifications such as cyclization are known to slow proteolytic cleavage, which enhances metabolic stability and facilitates CNS penetration. nih.gov This principle is a cornerstone of developing peptide-based therapeutics with favorable in vivo characteristics.

Following oral administration of [D-Trp]this compound to mice, the compound's presence was quantified in both serum and brain tissue at various time points (45, 90, and 180 minutes) using LC-MS/MS. nih.gov This analysis allows for the determination of its absorption, distribution, and clearance profile in a living system.

Studies on the related peptide, cyclodal, showed rapid clearance from plasma, which contributed to a relatively high brain/plasma ratio. nih.gov The time course of brain concentration for this analogue indicated that its efflux from the brain was faster compared to its linear parent compound. nih.gov Such pharmacokinetic characteristics are crucial for determining the duration of action and potential dosing regimens for CNS-acting drugs.

The table below presents a summary of the in vivo pharmacokinetic findings for this compound's analogue.

| Compound | Animal Model | Key Finding | Citation |

| Cyclodal (analogue) | Mouse | Showed rapid clearance from plasma and faster brain efflux compared to its linear counterpart. | nih.gov |

| [D-Trp]this compound | Mouse | Compound levels were measured in serum and brain at multiple time points post-oral administration to assess its pharmacokinetic profile. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cj 15208 Analogs

Comprehensive Analysis of Side Chain Modifications and their Impact on Receptor Affinity and Efficacy

Modifications to the amino acid side chains of CJ-15,208 and its D-Trp isomer have profound effects on their interaction with opioid receptors. An alanine (B10760859) scan of CJ-15,208, where each amino acid was systematically replaced by alanine, highlighted the critical importance of the Phe³ and Trp⁴ residues for maintaining high affinity for both kappa (KOR) and mu (MOR) opioid receptors. mdpi.comencyclopedia.pub The analog c[Ala-D-Pro-Phe-Trp] retained low nanomolar affinity for both KOR and MOR, whereas other alanine substitutions resulted in a significant loss of binding affinity. mdpi.comencyclopedia.pub

Further substitutions at the tryptophan position in both CJ-15,208 (L-Trp isomer) and its D-Trp counterpart have revealed intricate SARs. mdpi.com In the CJ-15,208 series, replacing Trp with other L-amino acids, such as 1'-naphthylalanine (Nal(1')) or 2'-naphthylalanine (Nal(2')), led to a decrease in KOR affinity, while the Nal(1') analog showed a five-fold increase in MOR affinity. mdpi.com Conversely, in the [D-Trp]CJ-15,208 series, substitutions with other D-amino acids generally increased both KOR and MOR affinities. mdpi.com For instance, the D-benzothienylalanine (D-Bta) analog exhibited increased affinity for both receptors. mdpi.com

Interestingly, while many of these analogs, like the parent compounds, did not show significant efficacy in in vitro [³⁵S]GTPγS assays, they displayed varied and sometimes potent antinociceptive activity in vivo. mdpi.comnih.gov For example, the analog where Phe¹ was replaced by Ala in [D-Trp]CJ-15,208, c[Ala-D-Pro-Phe-D-Trp], produced potent opioid receptor-mediated antinociception in animal models. mdpi.comresearchgate.net This discrepancy between in vitro and in vivo activity underscores the complex pharmacology of these compounds.

The introduction of different aromatic residues for Trp also influenced the functional activity profile. While both parent peptides exhibit KOR antagonism, this activity was lost in most of the Trp-substituted analogs. mdpi.com Notably, the D-Bta⁴ analog of [D-Trp]CJ-15,208 was the only one to retain KOR antagonism. mdpi.comresearchgate.net Unexpectedly, the [Nal(2')⁴]CJ-15,208 analog gained significant delta opioid receptor (DOR) antagonism, a property not observed in the parent molecule. mdpi.comresearchgate.net

Table 1: Opioid Receptor Affinities (Ki, nM) of CJ-15,208 and its Analogs

Influence of Stereochemistry on Opioid Activity Profiles

The stereochemistry of the amino acid residues in the CJ-15,208 macrocycle is a critical determinant of its opioid activity profile. mdpi.com The two parent isomers, CJ-15,208 (containing L-Trp) and [D-Trp]CJ-15,208, exhibit similar in vitro binding affinities for opioid receptors but have markedly different in vivo activities. ufl.eduresearchgate.net The L-Trp isomer (the natural product) displays robust antinociception mediated by both KOR and MOR, followed by a shorter-lasting KOR antagonism. mdpi.com In contrast, the D-Trp isomer primarily acts as a KOR antagonist with only modest antinociceptive effects at higher doses. mdpi.com

Systematic investigation of the stereochemistry of the phenylalanine residues has further illuminated the structural requirements for activity. mdpi.com The D-Phe stereoisomers of both CJ-15,208 and [D-Trp]CJ-15,208 generally showed significantly reduced affinity for KOR and MOR compared to the parent peptides. researchgate.net Only the analogs with a D-Phe at position 3 exhibited sub-micromolar affinity for the KOR. mdpi.comresearchgate.net All stereoisomers displayed negligible affinity for the DOR. mdpi.com

Despite the reduced in vitro affinity, all of the phenylalanine stereoisomers demonstrated antinociceptive effects in vivo, mediated by multiple opioid receptors. mdpi.comnih.gov However, their functional profiles were distinct. For example, only one stereoisomer, cyclo[D-Phe-D-Pro-Phe-D-Trp], exhibited KOR antagonism, while another, cyclo[Phe-D-Pro-D-Phe-Trp], produced DOR antagonism. mdpi.com

The stereochemistry at the tryptophan position also influences metabolic stability. Analogs containing a D-amino acid at this position are metabolized more rapidly than those with an L-amino acid. mdpi.comresearchgate.net This difference in metabolic stability likely contributes to the observed variations in their in vivo pharmacological profiles.

Table 2: In Vivo Opioid Activity Profiles of CJ-15,208 Stereoisomers

Correlations between Structural Features and Functional Selectivity

The concept of functional selectivity, or biased agonism, where a ligand preferentially activates one intracellular signaling pathway over another, is highly relevant to the CJ-15,208 series. While direct, extensive studies on the functional selectivity of a wide range of CJ-15,208 analogs are still emerging, the existing data provides important clues. The discrepancy between the lack of in vitro efficacy in [³⁵S]GTPγS assays (which measures G-protein activation) for many analogs and their potent in vivo agonist activity suggests that these compounds might be acting through different signaling pathways or that their in vivo metabolism generates active metabolites with different properties. nih.gov

The introduction of specific structural elements can steer the functional activity towards a particular profile. For instance, the analog LOR17 (c[Phe-Gly-(β-Ala)-D-Trp]), designed as an analog of CJ-15,208, was found to be a potent and G-protein biased KOR agonist. mdpi.comfrontiersin.org It effectively inhibited adenylyl cyclase (a G-protein-mediated event) but did not significantly recruit β-arrestin 2, a pathway often associated with adverse effects. frontiersin.orgunibo.it This demonstrates that modifications to the macrocyclic ring and amino acid sequence can induce significant functional selectivity.

The shift from KOR antagonism in the parent peptides to DOR antagonism in the [Nal(2')⁴]CJ-15,208 analog is another clear example of how structural changes correlate with altered functional activity at different opioid receptor subtypes. mdpi.com This highlights the potential to fine-tune the pharmacological profile of these tetrapeptides to achieve desired therapeutic effects while potentially minimizing unwanted side effects.

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

Computational methods have become indispensable tools for understanding the complex SAR of CJ-15,208 and its analogs. researchgate.netethernet.edu.etkallipos.gr These approaches provide insights into ligand-receptor interactions at the molecular level, helping to rationalize experimental findings and guide the design of new compounds.

Molecular docking and molecular dynamics (MD) simulations have been employed to predict the binding modes of CJ-15,208 analogs within the opioid receptor binding pockets. researchgate.netresearchgate.netmdpi.com These studies suggest that the aromatic side chains of the Trp and Phe residues are crucial for bioactivity, forming key interactions with the receptor. researchgate.net For some analogs, the indole (B1671886) NH of the D-Trp residue is proposed to form a critical hydrogen bond with the carboxylate of an aspartate residue (Asp147) in the MOR binding site. uniud.it

Molecular modeling was also used to guide the synthesis of CJ-15,208 isomers by identifying the linear precursor peptides most likely to adopt a conformation favorable for cyclization. nih.govnih.gov This highlights the practical application of computational chemistry in overcoming synthetic challenges. MD simulations can further refine the docked poses and provide a dynamic picture of the ligand-receptor complex, offering insights into the stability of interactions over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. mdpi.commdpi.com For the CJ-15,208 series, QSAR models could be developed to predict the receptor affinity or functional activity of new analogs based on calculated molecular descriptors. wu.ac.th These descriptors can encode information about the steric, electronic, and hydrophobic properties of the molecules. researchgate.net

While specific, detailed QSAR studies on a large set of CJ-15,208 analogs are not extensively published in the provided search results, the principles of QSAR are highly applicable. For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be used to generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk or electrostatic charge would be favorable or unfavorable for activity. mdpi.com Such models, once validated, can be powerful tools for the rational design of novel CJ-15,208 analogs with improved potency and selectivity. wu.ac.th

Advanced Research Methodologies for Investigating Cj 15208

High-Resolution Structural Elucidation of CJ-15208 and its Analogs

The foundational understanding of this compound, a cyclic tetrapeptide, was established through meticulous structural elucidation techniques. Initial determination of its structure, a cyclic arrangement of one tryptophan, one D-proline, and two L-phenylalanine residues, was accomplished using high-resolution fast atom bombardment mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govjst.go.jp These methods were crucial in establishing the amino acid sequence and the cyclic nature of the peptide. nih.gov While the stereochemistry of the proline and phenylalanine residues was confirmed, the stereochemistry of the tryptophan residue required further investigation due to its degradation during acid hydrolysis. nih.gov

Subsequent research focused on the synthesis of this compound isomers to definitively identify the stereochemistry of the tryptophan residue. The synthesis of the L-Trp isomer proved challenging due to the propensity of the linear precursor to dimerize during cyclization. nih.gov However, optimized cyclization conditions were identified to maximize the yield of the desired cyclic tetrapeptide. nih.gov The optical rotation of the synthesized L-Trp isomer matched that of the natural product, confirming its stereochemistry. nih.gov

Further studies have explored the structure of various analogs of this compound. For instance, an alanine (B10760859) scan was performed on this compound, where each amino acid residue was systematically replaced with alanine to probe its contribution to the peptide's activity. nih.gov The resulting cyclic tetrapeptides were synthesized by combining solid-phase peptide synthesis of the linear precursors with subsequent cyclization in solution. nih.gov The three-dimensional structures of peptide-peptoid hybrids of this compound have also been investigated using crystallographic data and NMR studies to understand their conformation in both solid and solution states. mdpi.com

Table 1: Analytical Data for Analogs of this compound and [D-Trp]this compound

| Compound | Molecular Formula | Calculated Mass (Da) | Observed Mass (m/z) | HPLC Retention Time (min) | Purity (%) |

| [Bta4]CJ-15,208 | C34H36N4O4S | 604.25 | 605.3 [M+H]+ | 12.5 | >97 |

| [Nal(2')4]CJ-15,208 | C39H39N5O4 | 653.30 | 654.4 [M+H]+ | 13.1 | >97 |

Data sourced from studies on this compound analogs. mdpi.com

Biophysical Techniques for Ligand-Receptor Interaction Characterization

Understanding how this compound and its analogs interact with their biological targets, primarily the kappa opioid receptor (KOR), is crucial for drug development. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these ligand-receptor interactions.

Surface Plasmon Resonance (SPR) is a sensitive technique used to measure the binding affinity and kinetics of interactions between molecules in real-time. uio.no In the context of this compound, SPR can be employed to determine the association (on-rate) and dissociation (off-rate) constants of the compound and its analogs with the KOR. This is achieved by immobilizing the receptor on a sensor chip and flowing the ligand over the surface. uio.nomdpi.com The change in the refractive index at the sensor surface upon binding is measured, providing quantitative data on the binding interaction. uio.no This technique has been optimized to study ion-binding capabilities and conformational changes in proteins upon ligand binding. frontiersin.org

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). While specific ITC data for this compound is not detailed in the provided search results, ITC is a standard method used in parallel with SPR to gain a comprehensive understanding of the forces driving ligand-receptor binding. dokumen.pub

These biophysical methods are invaluable for structure-activity relationship (SAR) studies, helping to elucidate how modifications to the this compound structure affect its binding to the KOR. nih.govcmu.edu

In Vivo Imaging Techniques

In vivo imaging techniques are essential for visualizing and quantifying the distribution and target engagement of drug candidates in living organisms. For this compound and its analogs, Positron Emission Tomography (PET) is a particularly relevant imaging modality.

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules (PET ligands) to visualize and measure physiological processes. e-century.usresearchgate.net The development of PET ligands derived from this compound analogs would enable receptor occupancy studies in animal models. By labeling a potent and selective analog with a positron-emitting isotope, such as carbon-11 (B1219553) (11C), researchers can track its distribution in the brain and quantify its binding to the KOR. upenn.edu

These studies can provide crucial information on the ability of this compound derivatives to cross the blood-brain barrier and engage with their target receptors in the central nervous system. upenn.eduufl.edu PET imaging can also be used to assess the displacement of the radiolabeled ligand by a non-labeled drug candidate, providing a measure of its in vivo potency and receptor occupancy. While the search results mention the potential for developing PET ligands from KOR antagonists, specific PET studies utilizing ligands derived directly from this compound are not detailed. upenn.eduwisc.edu

Other in vivo imaging techniques like fluorescence imaging could also be applied. e-century.usemitimaging.comwhiterose.ac.uk For instance, a fluorescently labeled analog of this compound could be used to visualize its distribution in tissues, although this approach may have limitations in terms of tissue penetration and resolution compared to PET. emitimaging.comwhiterose.ac.uk

Omics Approaches to Elucidate Downstream Effects

To understand the broader biological consequences of this compound activity, "omics" approaches like proteomics and transcriptomics are employed. These high-throughput methods provide a global view of the changes in protein and RNA expression, respectively, following treatment with the compound. nih.govfrontiersin.orgazolifesciences.com

Proteomics involves the large-scale study of proteins. In the context of this compound, proteomic analyses of relevant in vitro cell cultures or animal tissues (e.g., brain regions) treated with the compound could identify changes in protein expression levels and post-translational modifications. This can help to uncover the downstream signaling pathways and cellular processes modulated by KOR antagonism.

Transcriptomics , often performed using RNA-sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a cell or tissue. frontiersin.orgfrontiersin.org By comparing the transcriptomes of treated versus untreated samples, researchers can identify genes whose expression is altered by this compound. This can reveal the genetic networks and biological pathways affected by the compound's activity. nih.govelifesciences.org For example, transcriptomic studies in the context of opioid use disorder have implicated neuroinflammation and synaptic remodeling as key processes. nih.gov Integrating these multi-omics datasets can provide a comprehensive understanding of the molecular mechanisms underlying the effects of this compound. frontiersin.orgnih.gov

Development of Analytical Assays for this compound Quantification in Research Matrices

Accurate quantification of this compound and its analogs in biological samples (research matrices) such as plasma is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and robustness. cuny.edu

A validated LC-MS/MS method has been developed for the quantification of the analog [D-Trp]this compound in mouse plasma. nih.govnih.gov This method utilizes a simple one-step protein precipitation for sample preparation, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry. nih.govnih.gov The method demonstrated excellent linearity, accuracy, and precision over a defined concentration range. nih.govnih.gov

Table 2: LC-MS/MS Method Parameters for [D-Trp]this compound Quantification

| Parameter | Details |

| Instrumentation | High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) |

| Sample Preparation | One-step protein precipitation with acetonitrile |

| Chromatographic Column | Hypersil BDS C8 column |

| Detection Mode | Multiple reaction monitoring (MRM) |

| MRM Transitions | m/z 578.1 → 217.1 and 245.0 for [D-Trp]this compound |

| Linear Range | 0.5–500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Mean Inter-day Accuracy | 93–118% |

| Mean Inter-day Precision | 8.9% |

| Absolute Recovery | 85 ± 6% |

This robust and sensitive assay was successfully applied to an initial pharmacokinetic study of the peptide following intravenous administration in mice. nih.govnih.gov

The development of such analytical methods is critical for evaluating the pharmacokinetic properties of this compound analogs and guiding the selection of candidates with favorable drug-like properties. mdpi.comresearchgate.net

Cj 15208 As a Pharmacological Probe and Future Research Directions

Elucidating the Role of Kappa Opioid Receptors in Neurobiological Pathways Using CJ-15208

The macrocyclic tetrapeptide CJ-15,208, originally isolated from the fungus Ctenomyces serratus, has emerged as a significant pharmacological tool for investigating the complex roles of the kappa opioid receptor (KOR) in various neurobiological pathways. nih.govjst.go.jp KORs, which are widely expressed in the brain, are implicated in the modulation of pain, mood, reward, and cognitive functions. nih.gov The endogenous ligands for KORs are dynorphins, which are associated with stress responses and can contribute to negative affective states. nih.govbiorxiv.org

CJ-15,208 and its synthetic isomers have been instrumental in exploring these pathways due to their unique pharmacological profiles. ufl.edu The natural product, determined to be the L-Trp isomer, exhibits a mixed agonist/antagonist profile at the KOR, while the D-Trp isomer acts primarily as a KOR antagonist. ufl.edunih.gov This dual functionality allows researchers to dissect the nuanced effects of KOR activation and blockade. For instance, CJ-15,208 has been shown to prevent both cocaine- and stress-induced reinstatement of cocaine-seeking behavior, highlighting the therapeutic potential of KOR ligands in substance use disorders. science.govresearchgate.netacs.org Its ability to cross the blood-brain barrier and exert central effects after oral administration further enhances its utility as a research probe. ufl.eduscience.gov

Studies using CJ-15,208 have helped to confirm the role of the KOR system in stress-induced relapse to drug-seeking behavior. researchgate.net The antagonist activity of CJ-15,208 and its analogs has been shown to block the effects of KOR agonists and prevent the reinstatement of conditioned place preference for drugs like cocaine and morphine. researchgate.netnih.gov This provides strong evidence for the involvement of the KOR system in the negative reinforcement and aversive states associated with drug withdrawal and stress. nih.gov The complex pharmacology of CJ-15,208, often involving interactions with mu-opioid receptors (MOR) as well, allows for the investigation of the interplay between different opioid receptor systems in modulating these behaviors. ufl.edunih.gov

Investigation of CJ-15,208 in Non-Opioid Receptor-Mediated Biological Processes (e.g., Anti-proliferative Activity in Cancer Cells)

Beyond its well-documented effects on opioid receptors, research has uncovered intriguing non-opioid mediated activities of CJ-15,208, particularly in the realm of oncology. Studies have demonstrated that CJ-15,208 and its D-Trp stereoisomer exhibit anti-proliferative activity against prostate cancer cells. ufl.edunih.gov This anti-cancer effect appears to be independent of classical opioid receptor signaling and instead involves the degradation of the oncoprotein c-Myc. ufl.edu

The c-Myc protein is a key regulator of cell proliferation and is often overexpressed in various cancers, making it an attractive therapeutic target. nih.gov Research has shown that treatment with [D-Trp]CJ-15,208 leads to a concentration-dependent reduction in c-Myc protein levels in prostate cancer cells, resulting in decreased cell proliferation and the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Importantly, the peptide did not affect the proliferation of normal prostate epithelial cells or cells where c-Myc levels were not elevated, suggesting a degree of selectivity for cancer cells. nih.gov The mechanism appears to involve the regulation of Protein Phosphatase 2A (PP2A), which in turn affects the stability of the c-Myc protein. nih.gov

These findings position CJ-15,208 and its analogs as novel lead compounds for the development of new anti-cancer agents. nih.gov The research into the anti-proliferative effects of these macrocyclic tetrapeptides is ongoing, with a focus on further elucidating the mechanism of action and exploring the structure-activity relationship to enhance their potency and selectivity. ufl.edu

Development of Novel Peptide and Peptidomimetic Ligands Based on the CJ-15,208 Scaffold

The unique macrocyclic structure of CJ-15,208, which confers stability against enzymatic degradation and allows for oral bioavailability, makes it an excellent scaffold for the development of novel peptide and peptidomimetic ligands. ufl.edumdpi.com Researchers have synthesized over 100 analogs of CJ-15,208 to explore the structure-activity relationships (SAR) for opioid receptor activity. ufl.edu

These efforts have involved:

Stereochemical Modifications: Synthesizing and evaluating different stereoisomers, such as replacing the L-Trp with D-Trp, has revealed distinct in vivo opioid activity profiles. ufl.edu Further modifications to the stereochemistry of the phenylalanine residues have also been explored, leading to analogs with varied contributions from mu, delta, and kappa opioid receptors. mdpi.com

Amino Acid Substitutions: Alanine (B10760859) scanning, where individual amino acid residues are replaced with alanine, has been used to identify key residues for receptor binding and activity. nih.gov For example, substituting the phenylalanine or tryptophan residues has been shown to significantly impact potency and receptor selectivity. nih.govmdpi.com Replacing the tryptophan with other aromatic amino acids has also yielded analogs with novel pharmacological profiles, including the introduction of delta-opioid receptor antagonism. mdpi.com

Ring Size Modification: Expanding the 12-membered ring of CJ-15,208 to 13- or 14-membered rings by incorporating amino acids like β-alanine or GABA has led to dramatic shifts in receptor selectivity, from KOR/MOR to highly selective MOR or DOR ligands. mdpi.com

These studies have generated a wealth of data on the structural requirements for modulating opioid receptors. benthamscience.com The development of analogs like cyclo[Pro-Sar-Phe-D-Phe] has yielded multifunctional ligands with potent antinociceptive effects but reduced side effects. nih.gov This research paves the way for the rational design of new therapeutic agents for pain, substance use disorders, and other CNS conditions. mdpi.comnih.gov

Integration of CJ-15,208 into Polypharmacological Research Strategies

The complex pharmacology of CJ-15,208 and its analogs, which often exhibit activity at multiple opioid receptors, makes them ideal candidates for polypharmacological research strategies. ufl.edu Polypharmacology, the design of single chemical entities that act on multiple molecular targets, is a growing area in drug discovery, particularly for complex diseases like chronic pain and neurodegenerative disorders. researchgate.net The rationale is that modulating multiple targets simultaneously can lead to enhanced therapeutic efficacy and a better side-effect profile compared to highly selective ligands. nih.gov

Many of the analogs derived from the CJ-15,208 scaffold display mixed agonist and antagonist activities across mu, delta, and kappa opioid receptors. ufl.edu For example, structural modifications have yielded multifunctional peptides that act as MOR agonists and DOR/KOR antagonists. nih.gov This type of profile is promising for the development of safer analgesics, as the antagonist activity at KOR and DOR may counteract the undesirable side effects associated with MOR agonism, such as respiratory depression and abuse potential. nih.gov

The development of such multi-target ligands from the CJ-15,208 template is a key strategy for creating novel therapeutics. mdpi.com By systematically modifying the structure of CJ-15,208, researchers can fine-tune the activity profile to achieve a desired combination of effects at different opioid receptors, leading to the discovery of compounds with improved therapeutic windows. nih.govmdpi.com

Methodological Innovations for Characterizing Cyclic Peptides in Biological Systems

The study of macrocyclic peptides like CJ-15,208 necessitates and drives innovation in analytical and characterization methodologies. Their cyclic nature presents unique challenges and opportunities compared to linear peptides.

Synthesis and Screening: Advances in solid-phase peptide synthesis (SPPS) and solution-phase cyclization techniques have been crucial for producing the diverse libraries of CJ-15,208 analogs needed for SAR studies. mdpi.comnih.gov Innovations in high-throughput screening methods, such as those compatible with one-bead-one-compound (OBOC) libraries and in vitro translation systems like the RaPID (Random non-standard Peptides Integrated Discovery) system, are accelerating the discovery of new bioactive macrocycles. frontiersin.orgstanford.edu These technologies allow for the screening of vast libraries containing non-canonical amino acids, expanding the chemical space for drug discovery. nih.gov

Structural Analysis: Determining the three-dimensional structure of these conformationally constrained peptides is critical for understanding their interaction with biological targets. NMR spectroscopy is a primary tool for elucidating the solution-state conformation of cyclic peptides up to 30-40 amino acids. saromics.com X-ray crystallography provides high-resolution structures of peptide-receptor complexes, offering detailed insights into binding modes. saromics.com Computational methods, including molecular docking and molecular dynamics simulations, complement these experimental techniques, helping to predict binding interactions and guide the design of new analogs. researchgate.net

Analytical Quantification: To study the pharmacokinetics and biodistribution of these peptides, robust and sensitive analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have been developed for the specific quantification of CJ-15,208 and its analogs in biological matrices like plasma and brain tissue. ufl.edu These methods are essential for correlating administered doses with observed pharmacological effects in vivo.

Challenges and Opportunities in the Academic Research of Macrocyclic Opioid Modulators

The academic pursuit of macrocyclic opioid modulators like CJ-15,208 is filled with both significant challenges and exciting opportunities.

Challenges:

Synthetic Complexity: The synthesis of macrocyclic peptides, especially those containing multiple chiral centers or non-standard amino acids, can be complex and time-consuming. mdpi.com Achieving efficient cyclization without significant side product formation remains a key challenge. rsc.org

Predicting Bioavailability: While cyclization can improve metabolic stability and membrane permeability, predicting oral bioavailability and blood-brain barrier penetration remains difficult. benthamscience.comnih.gov The "chameleonic" properties of some cyclic peptides, where they adopt different conformations in different environments, are an area of active investigation. researchgate.net

Complex Pharmacology: The often-multifunctional nature of these peptides, while an opportunity for polypharmacology, can also complicate the interpretation of in vivo results and the elucidation of precise mechanisms of action. ufl.edu

Opportunities:

Untapped Chemical Space: Macrocyclic peptides represent a vast and relatively underexplored area of chemical space for drug discovery, offering the potential to address "undruggable" targets. nih.gov

Improved Therapeutic Profiles: There is a significant opportunity to develop safer and more effective analgesics by creating multifunctional ligands that balance desired efficacy with reduced side effects. nih.govnih.gov The potential for biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, offers another avenue for improving the therapeutic index. researchgate.net

New Therapeutic Indications: The discovery of non-opioid activities, such as the anti-proliferative effects of CJ-15,208, opens up entirely new therapeutic avenues for these scaffolds beyond their traditional use in pain and addiction research. ufl.edu

Technological Advancement: Continued innovation in synthetic chemistry, computational modeling, and high-throughput screening will undoubtedly accelerate the discovery and development of new macrocyclic peptide therapeutics. nih.govstanford.edu The exploration of polycyclic peptides, which offer even greater conformational constraint, is a nascent but promising future direction. benthamscience.commdpi.com

Q & A